molecular formula C18H16N4O B248618 3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B248618
M. Wt: 304.3 g/mol
InChI Key: HUOLKQUXHJEHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with pyridine-2-carboxaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or alter gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5-(4-methylphenyl)-4-(2-pyridinyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

3-methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C18H16N4O/c1-11-6-8-13(9-7-11)22-17(14-5-3-4-10-19-14)15-12(2)20-21-16(15)18(22)23/h3-10,17H,1-2H3,(H,20,21)

InChI Key

HUOLKQUXHJEHAR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=N4

Origin of Product

United States

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